4-(2-Thienylmethoxy)aniline
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Overview
Description
4-(2-Thienylmethoxy)aniline is an organic compound with the molecular formula C11H11NOS It consists of an aniline moiety substituted with a thienylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienylmethoxy)aniline typically involves the reaction of 4-hydroxyaniline with 2-thienylmethanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
4-Hydroxyaniline+2-Thienylmethanol→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Thienylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Thienylmethoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its thienylmethoxy group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of a thienylmethoxy group.
4-(2-Furylmethoxy)aniline: Similar structure but with a furylmethoxy group instead of a thienylmethoxy group.
Uniqueness: 4-(2-Thienylmethoxy)aniline is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-(thiophen-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDKAKXCLDPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622516 |
Source
|
Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-28-7 |
Source
|
Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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